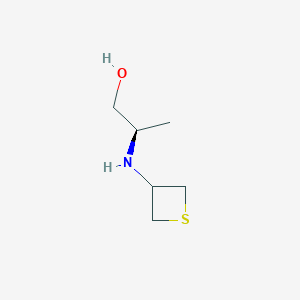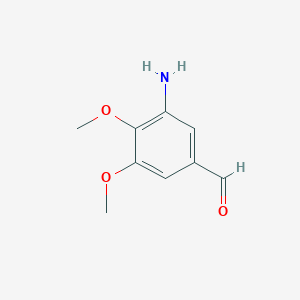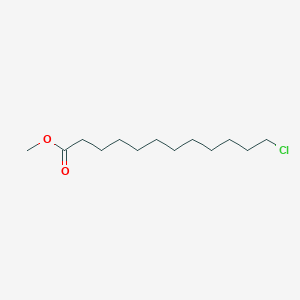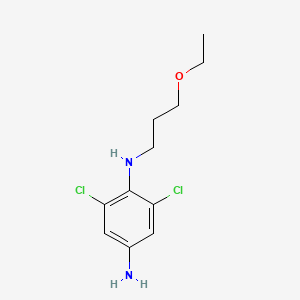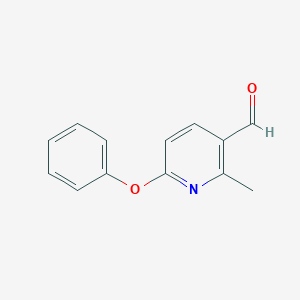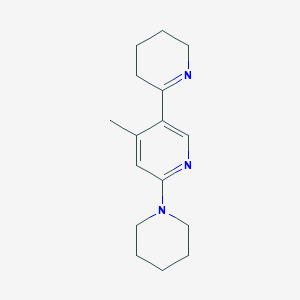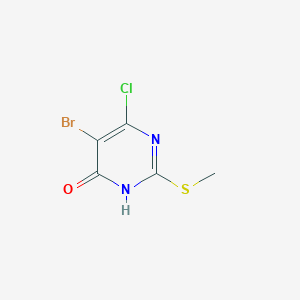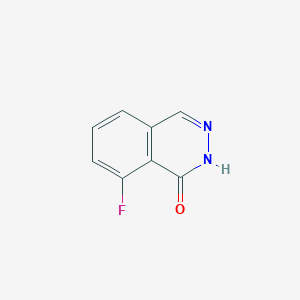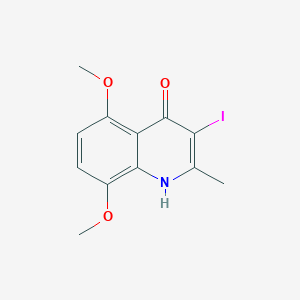
3-Iodo-5,8-dimethoxy-2-methylquinolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Iodo-5,8-dimethoxy-2-methylquinolin-4(1H)-one is a quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. This compound, with its unique substituents, may exhibit interesting chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5,8-dimethoxy-2-methylquinolin-4(1H)-one typically involves the iodination of a quinoline precursor. The reaction conditions may include the use of iodine or iodinating agents in the presence of a catalyst. The methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include batch or continuous flow processes, with careful control of reaction conditions to ensure consistent product quality.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions could target the iodine substituent, leading to deiodination.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the iodine atom could yield a variety of substituted quinoline derivatives.
科学研究应用
3-Iodo-5,8-dimethoxy-2-methylquinolin-4(1H)-one may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible development as a pharmaceutical agent due to its quinoline core.
Industry: Use in the production of dyes, pigments, or other industrial chemicals.
作用机制
The mechanism of action of 3-Iodo-5,8-dimethoxy-2-methylquinolin-4(1H)-one would depend on its specific biological target. Quinoline derivatives often interact with enzymes, receptors, or DNA, leading to various biological effects. The iodine and methoxy substituents may influence the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinoline N-oxides: Oxidized derivatives with different biological activities.
Uniqueness
3-Iodo-5,8-dimethoxy-2-methylquinolin-4(1H)-one is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
属性
分子式 |
C12H12INO3 |
|---|---|
分子量 |
345.13 g/mol |
IUPAC 名称 |
3-iodo-5,8-dimethoxy-2-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C12H12INO3/c1-6-10(13)12(15)9-7(16-2)4-5-8(17-3)11(9)14-6/h4-5H,1-3H3,(H,14,15) |
InChI 键 |
IDMFXWXYYCEVEZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)C2=C(C=CC(=C2N1)OC)OC)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


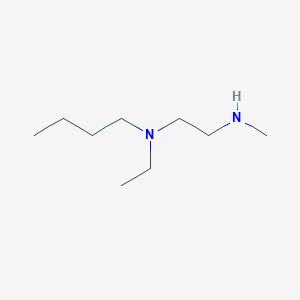
![3-Bromo-1,5,6,7-tetrahydropyrazolo[4,3-C]pyridin-4-one](/img/structure/B13003279.png)
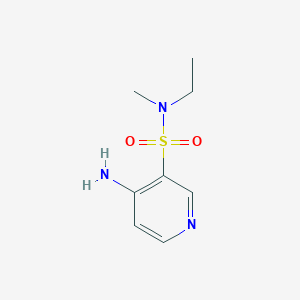
![2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-1-amine](/img/structure/B13003289.png)
![Ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B13003292.png)
